The compound is cataloged under CAS number 349121-03-5 and can be sourced from various chemical suppliers for research purposes. Its classification falls under organic compounds, specifically within the categories of esters and amides due to its structural features.
The synthesis of Propyl 4-[(2-bromoacetyl)amino]benzoate typically involves a multi-step process:
The molecular structure of Propyl 4-[(2-bromoacetyl)amino]benzoate can be represented using various notations:
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CBr
InChI=1S/C12H14BrNO3/c1-2-7-17-12(16)9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15)...
This structure indicates a propyl group attached to a benzoate moiety with an amino group and a bromoacetyl substituent.
The compound exhibits a melting point range of approximately 130–132°C, indicating its solid-state characteristics at room temperature.
Propyl 4-[(2-bromoacetyl)amino]benzoate can undergo several types of chemical reactions:
The mechanism of action for Propyl 4-[(2-bromoacetyl)amino]benzoate primarily revolves around its electrophilic nature due to the bromoacetyl group. This group can react with nucleophiles, facilitating various biochemical interactions that are useful in research contexts.
Key chemical properties include:
These properties are crucial for understanding its behavior in different chemical environments.
Propyl 4-[(2-bromoacetyl)amino]benzoate has notable applications in various scientific fields:
This compound's versatility makes it valuable across multiple research domains, contributing to advancements in both chemistry and biology.
CAS No.: 14970-71-9
CAS No.: 13568-33-7
CAS No.:
CAS No.: 1823362-29-3
CAS No.: